molecular formula C24H27FN4O2 B12632126 N-[(1Z)-3-{[3-(dimethylamino)propyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide

N-[(1Z)-3-{[3-(dimethylamino)propyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide

Cat. No.: B12632126
M. Wt: 422.5 g/mol
InChI Key: RTSUSIQRGOYNKV-QNGOZBTKSA-N
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Description

This compound is a structurally complex benzamide derivative featuring a 1-methylindole core, a fluorinated benzamide moiety, and a dimethylaminopropylamino side chain. The Z-configuration of the propen-2-yl group and the presence of electron-rich indole and electron-withdrawing fluorine substituents suggest unique electronic and steric properties. The fluorine atom at the benzamide position likely enhances metabolic stability and binding affinity, as seen in fluorinated pharmaceuticals ().

Properties

Molecular Formula

C24H27FN4O2

Molecular Weight

422.5 g/mol

IUPAC Name

N-[(Z)-3-[3-(dimethylamino)propylamino]-1-(1-methylindol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide

InChI

InChI=1S/C24H27FN4O2/c1-28(2)14-8-13-26-24(31)21(27-23(30)19-10-4-6-11-20(19)25)15-17-16-29(3)22-12-7-5-9-18(17)22/h4-7,9-12,15-16H,8,13-14H2,1-3H3,(H,26,31)(H,27,30)/b21-15-

InChI Key

RTSUSIQRGOYNKV-QNGOZBTKSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C(/C(=O)NCCCN(C)C)\NC(=O)C3=CC=CC=C3F

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C(C(=O)NCCCN(C)C)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthesis of the Indole Derivative

The first step involves synthesizing the indole framework, which can be achieved through cyclization reactions of suitable precursors. For example, starting from 1-methylindole, various electrophilic aromatic substitutions can introduce functional groups necessary for subsequent reactions.

The introduction of the dimethylamino propylamine group typically involves:

  • Alkylation Reactions : Using 3-dimethylaminopropylamine as a starting material, alkylation can be performed with appropriate carbonyl compounds to form the desired amine structure.
  • Reduction Steps : If necessary, reduction reactions can convert intermediates into their amine forms.

Coupling Reactions

The core structure is assembled through coupling reactions between the indole derivative and the dimethylaminopropylamine moiety. Common methods include:

  • Amide Formation : This can be achieved using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction between carboxylic acids and amines.
  • Use of Protecting Groups : Protecting groups may be employed to shield reactive sites during synthesis, ensuring selectivity in reactions.

Final Modifications and Purification

After the main structure is formed, final modifications may include:

  • Fluorination : Introduction of fluorine atoms at designated positions can enhance biological activity or improve pharmacokinetic properties.
  • Purification Techniques : Techniques such as chromatography (e.g., HPLC) are essential for isolating pure compounds from reaction mixtures.
Step Reagents/Conditions Purpose
Synthesis of Indole 1-Methylindole, electrophiles Forming indole core
Alkylation 3-Dimethylaminopropylamine Introducing dimethylamino propylamine group
Coupling EDC, suitable carboxylic acids Forming amide bond
Fluorination Fluorinating agents (e.g., DAST) Adding fluorine substituent
Purification HPLC, recrystallization Isolating final product

Recent studies have highlighted various synthetic routes to similar compounds, emphasizing the importance of optimizing reaction conditions for yield and purity. For instance, variations in temperature, solvent choice, and reaction time can significantly affect product outcomes. Additionally, advancements in automated synthesis techniques are paving the way for more efficient production methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorobenzamide moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-[(1Z)-3-{[3-(dimethylamino)propyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.

    Pharmacology: The compound can be studied for its potential pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Materials Science: It can be used in the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-[(1Z)-3-{[3-(dimethylamino)propyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The fluorobenzamide moiety can enhance the compound’s binding affinity and specificity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several benzamide and indole-containing derivatives. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Functional Groups Impacting Reactivity/Activity References
Target Compound 1-methylindole, 2-fluorobenzamide, dimethylaminopropylamino chain Fluorine (electron-withdrawing), tertiary amine (basic) -
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Fluorinated chromenone, pyrazolopyrimidine, isopropylbenzamide Dual fluorine atoms (enhanced lipophilicity), amide linkage
N-[(Z)-1-(4-Methoxyphenyl)-3-(2-methylpropylamino)-3-oxoprop-1-en-2-yl]benzamide 4-methoxyphenyl, 2-methylpropylamino chain Methoxy (electron-donating), branched alkyl chain (steric hindrance)
3-Fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide Indoline, furan, 3-fluorobenzamide Furan (planar heterocycle), indoline (rigid bicyclic structure)
Key Observations:

Fluorine Substituents: The 2-fluorobenzamide group in the target compound contrasts with methoxy or non-fluorinated analogues (). Fluorine’s electron-withdrawing nature may increase acidity of adjacent protons and improve metabolic stability compared to methoxy groups .

Indole vs. Pyrazolo-Pyrimidine Cores : The 1-methylindole core in the target compound differs from pyrazolo-pyrimidine systems (). Indole’s aromaticity and hydrogen-bonding capacity may enhance interactions with biological targets, such as kinase enzymes .

This contrasts with shorter or branched chains (e.g., isopropyl in ), which may reduce solubility but enhance membrane permeability .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The dimethylaminopropylamino chain likely increases aqueous solubility relative to compounds with non-polar substituents (e.g., ’s 2-methylpropyl group) .
  • Lipophilicity: Fluorine and the indole core may balance lipophilicity (logP ~2–3), comparable to fluorinated chromenones () but lower than furan-containing derivatives () .
  • Metabolic Stability : Fluorine reduces oxidative metabolism, as seen in fluorinated pharmaceuticals (), whereas methoxy groups () are susceptible to demethylation .

Biological Activity

N-[(1Z)-3-{[3-(dimethylamino)propyl]amino}-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]-2-fluorobenzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article synthesizes current research findings regarding its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Indole moiety : Known for its role in various biological activities.
  • Dimethylamino group : Often associated with increased lipophilicity and bioactivity.
  • Fluorobenzamide : Imparts unique electronic properties that may enhance binding affinity to biological targets.

Serotonin Transporter (SERT) Interaction

Research indicates that compounds with similar structures often target the serotonin transporter (SERT), which is crucial for regulating serotonin levels in the brain. The interaction with SERT can lead to modulation of mood and anxiety disorders.

Key Findings:

  • Compounds analogous to this compound have shown significant binding affinities at the SERT, with Ki values indicating competitive inhibition of serotonin uptake .
CompoundKi Value (nM)Target
Analogue A19.7SERT
Analogue B30.2SERT

Antidepressant Activity

The compound has been evaluated for its antidepressant potential, primarily through its action on the SERT. Studies suggest that it may exhibit both agonistic and antagonistic properties depending on the receptor subtype engaged.

Case Study:
In a preclinical model, administration of this compound resulted in significant reductions in depressive-like behaviors in rodent models, correlating with increased serotonin levels in synaptic clefts .

Anticancer Properties

Recent investigations have also explored the compound's potential as an anticancer agent. The structural components suggest possible interactions with cellular pathways involved in cancer proliferation.

Research Insights:
In vitro studies demonstrated that the compound could inhibit cell growth in various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

Table of Anticancer Activity:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)5.0Apoptosis
A549 (Lung)4.5Cell Cycle Arrest

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